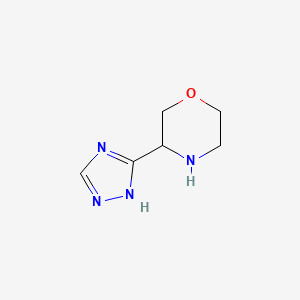

3-(4H-1,2,4-triazol-3-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

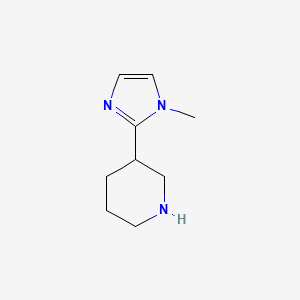

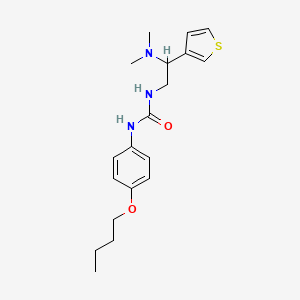

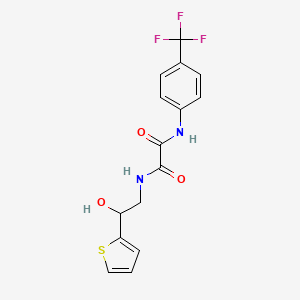

“3-(4H-1,2,4-triazol-3-yl)morpholine” is a compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound is part of the 1,2,4-triazole class of compounds, which are known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of “3-(4H-1,2,4-triazol-3-yl)morpholine” and similar compounds often involves the reaction of various starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of “3-(4H-1,2,4-triazol-3-yl)morpholine” is characterized by the presence of a morpholine ring and a 1,2,4-triazole ring . The exact structure can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving “3-(4H-1,2,4-triazol-3-yl)morpholine” and similar compounds can be complex and varied. For example, the reaction of various ester ethoxycarbonylhydrazones with several primary amines can lead to the formation of these compounds .Applications De Recherche Scientifique

- Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity (lower than 12 μM) against the Hela cell line. Importantly, they exhibited selectivity against cancerous cells while sparing normal cells .

- The compound has been investigated for its antimicrobial activity. For instance, Mannich bases of 3-(1H-1,2,4-triazol-3-yl)morpholine exhibited good antimicrobial effects against various microorganisms, including those containing an additional morpholine moiety alongside 1,2,4-triazole and 1,3,4-oxadiazole rings .

- Researchers have optimized the synthesis of specific derivatives, such as compound 5a, using microwave-assisted methods. This optimization contributes to efficient production and potential applications .

- The compound has been incorporated into 1,4-disubstituted 1,2,3-triazole derivatives. These derivatives were synthesized and evaluated for their antibacterial activity .

- Molecular docking studies have been conducted to understand the binding modes of these derivatives. For example, they were explored in the binding pocket of the aromatase enzyme as a possible target .

- Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms (like the 1,2,4-triazole ring), are essential in medicinal chemistry. These scaffolds can form hydrogen bonds with various targets, improving pharmacokinetics and pharmacological properties .

Anticancer Activity

Antimicrobial Properties

Synthesis Optimization

1,4-Disubstituted 1,2,3-Triazole Derivatives

Mechanism Studies

Pharmacological Scaffolds

Mécanisme D'action

While the exact mechanism of action of “3-(4H-1,2,4-triazol-3-yl)morpholine” is not specified in the retrieved papers, 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Orientations Futures

The future research directions for “3-(4H-1,2,4-triazol-3-yl)morpholine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine . Additionally, more research could be done to optimize their synthesis and improve their properties .

Propriétés

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-11-3-5(7-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITAOAMPNWOWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-triazol-3-yl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)

![3-(2-furylmethyl)-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2493762.png)

![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)

![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)